molecular formula C15H30O3 B164413 15-Hydroxypentadecanoic acid CAS No. 4617-33-8

15-Hydroxypentadecanoic acid

Cat. No. B164413
CAS RN: 4617-33-8
M. Wt: 258.4 g/mol
InChI Key: BZUNJUAMQZRJIP-UHFFFAOYSA-N
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Description

15-Hydroxypentadecanoic acid is a fatty acid that has been synthesized through various methods. The synthesis of this compound has been achieved from different starting materials such as 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane, as well as from 10-undecenoic acid. The latter method involves the condensation of the Na salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst, which offers a simpler approach to obtaining 15-hydroxypentadecanoic acid .

Synthesis Analysis

The synthesis of 15-hydroxypentadecanoic acid has been explored through multiple routes. One approach involves the use of tetrachloro compounds as precursors, which are then converted into the target hydroxy acid . Another method proposes a simpler synthesis from 10-undecenoic acid, which is based on the condensation of the Na salt of 11-bromoundecanoic acid with a silane compound in the presence of a copper chloride catalyst . These methods highlight the versatility in synthetic strategies to obtain 15-hydroxypentadecanoic acid.

Molecular Structure Analysis

While the specific molecular structure analysis of 15-hydroxypentadecanoic acid is not detailed in the provided papers, the related compounds such as sesquiterpene lactones have been studied. The molecular structures of these compounds have been elucidated through electrophilic intramolecular cyclizations and acid-mediated rearrangements, which result in various skeletons like eudesmanolides and guaianolides . These studies provide insights into the structural diversity achievable through synthetic organic chemistry.

Chemical Reactions Analysis

The chemical reactivity of 15-hydroxypentadecanoic acid-related compounds has been investigated, particularly in the context of sesquiterpene lactones. These compounds can undergo cyclization and rearrangement reactions to produce a range of different structures. For example, the cyclization that yields guaianolides is considered a biomimetic route to this type of sesquiterpene lactone . Additionally, the synthesis of 15-pentadecanolide from a hydroperoxide precursor via a ring-expansion reaction catalyzed by copper ions has been reported, demonstrating the potential for complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 15-hydroxypentadecanoic acid are not explicitly discussed in the provided papers. However, the synthesis and transformation of related compounds suggest that the hydroxy acid and its derivatives may exhibit interesting chemical behaviors. For instance, the synthesis of 15-pentadecanolide involves a ring-expansion reaction, indicating that the precursor hydroperoxide has the potential to form macrocyclic structures under the influence of metal ion catalysis . Additionally, the stereochemistry of related hydroxy acids, such as 14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid, has been determined, and these compounds have shown biological activity, such as the inhibition of superoxide anion generation in human neutrophils .

Scientific Research Applications

Self-Assembly and Surface Chemistry

  • Self-Assembled Monolayers (SAMs) : 15-hydroxypentadecanoic acid contributes to the understanding of self-assembled monolayers (SAMs) and surface chemistry. Studies reveal distinct packing structures and intermolecular bonding arrangements of 15-hydroxypentadecanoic acid when observed through Scanning Tunneling Microscopy (STM) at the solution-graphite interface (Wintgens, Yablon, & Flynn, 2003).

Biochemical Applications and Synthesis

  • Cyclopentadecanolide Synthesis : It's used as a precursor in the synthesis of cyclopentadecanolide, an important macrocycle musk with applications in perfumes, cosmetics, food, and medicine. Techniques like lipase-catalyzed synthesis under various systems demonstrate its versatility and efficiency in producing cyclopentadecanolide (Shen & Liu, 2011).

Polymers and Materials Science

  • Diblock Copolymers : 15-Hydroxypentadecanoic acid is pivotal in synthesizing diblock copolymers with cellulose derivatives. It has been used to create novel hydrophobic linkers, contributing significantly to the field of materials science and polymer chemistry (Kamitakahara & Nakatsubo, 2005).

Medical Imaging and Diagnostic Applications

  • PET Tracer for Myocardial Fatty Acid Metabolism : Derivatives of 15-hydroxypentadecanoic acid, like 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid, are synthesized for use as PET probes. These probes assist in assessing myocardial fatty acid metabolism, demonstrating potential in clinical diagnostics (Tu et al., 2010).

Safety And Hazards

The safety data sheet for 15-Hydroxypentadecanoic acid advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of contact with skin or eyes, it suggests washing with plenty of water .

properties

IUPAC Name

15-hydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNJUAMQZRJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196750
Record name 15-Hydroxypentadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Hydroxypentadecanoic acid

CAS RN

4617-33-8
Record name 15-Hydroxypentadecanoic acid
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Record name 15-Hydroxypentadecanoic acid
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Record name 15-Hydroxypentadecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-hydroxypentadecanoic acid
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Record name 15-HYDROXYPENTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

After triphenylphosphine (366 mg, 1.39 mmol) and THF (135 mL) were added to a 300 mL flask, azodicarboxylic acid bis(2-methoxyethyl) ester (367 mg, 1.39 mmol) dissolved in THF (30 mL) was added dropwise thereto at 20° C. Subsequently, 15-hydroxypentadecanoic acid (300 mg, 1.16 mmol) dissolved in THF (60 mL) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 12.5 hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (15 ml) was added to the solution, and extraction was carried out using diethyl ether (15 ml, ×2). Then, the organic layer was washed with water (15 mL) and saturated salt water (15 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 5% ethyl acetate-hexane solution) to give 15-pentadecanolactone as a white solid substance (86 mg, yield: 31%/15-hydroxypentadecanoic acid).
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
KC Shin, SH Kang, TE Lee, TH Kim… - Journal of the American …, 2022 - Wiley Online Library
… We produced pentadecanedioic acid from 15-hydroxypentadecanoic acid as a substrate using a biocatalyst as recombinant E. coli expressing highly active ADH, ALDH, and NFO with a …
Number of citations: 0 aocs.onlinelibrary.wiley.com
H Nozaki, T Mori, M Kawanisi - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) gives a a-ketosulfoxide 2 which is ethoxycarbonylmethylated and the product is converted to 15-hydroxypentadecanoic acid …
Number of citations: 14 cdnsciencepub.com
K Kusumoto, K Kageyama, H Tanaka… - Oncology …, 2004 - spandidos-publications.com
Diverse omega-hydroxy fatty acids (ωHFAs) and their derivatives were examined for their ability to diminish the cell viability of Ehrlich ascites tumor cells by the mitochondrial …
Number of citations: 11 www.spandidos-publications.com
U Antczak, J Gora, T Antczak, E Galas - Enzyme and microbial Technology, 1991 - Elsevier
It has been demonstrated that Mucor javanicus L46 and Mucor miehei catalyse the lactonization reaction of 15-hydroxypentadecanoic and 16-hydroxyhexadecanoic acids to …
Number of citations: 53 www.sciencedirect.com
G Sivakumaran, K Prabhu, MR Rao, S Jones… - Drug Invent …, 2019 - researchgate.net
… Results: GC–MS profile of the Ksheerabala Thailam indicated the presence of important biomolecules such as n-Hexadecanoic acid, 15-Hydroxypentadecanoic acid, Hexadecanoic …
Number of citations: 30 www.researchgate.net
K Prabhu, MRK Rao, SK Vishal, AK Bharath… - Drug Invention …, 2020 - researchgate.net
Objective: The present study deals with the gas chromatography–mass spectrometry (GC–MS) analysis of one famous nerve stimulating tonic, Dhanwantari Rasayanam. This …
Number of citations: 11 www.researchgate.net
LI Zakharkin, AP Pryanishnikov - Bulletin of the Academy of Sciences of …, 1982 - Springer
Conclusions A simple method was proposed for obtaining 15-hydroxypentadecanoic acid from 10-undecenoic acid, which is based on the condensation of the Na salt of 11-…
Number of citations: 3 link.springer.com
F Lai, X Liu, W Li, F Shen - Reaction Kinetics, Mechanisms and …, 2010 - akjournals.com
… 15-hydroxypentadecanoic acid was collected by filtration, washed to pH 7 with distilled water and dried under vacuum. 15-Hydroxypentadecanoic acid (5.0 g) was dissolved in 20 mL …
Number of citations: 14 akjournals.com
D Wintgens, DG Yablon, GW Flynn - The Journal of Physical …, 2003 - ACS Publications
… Self-assembled monolayers (SAMs) composed of 15-hydroxypentadecanoic acid and 16-… found to occur in the case of 15-hydroxypentadecanoic acid, and an unusual surface pattern in …
Number of citations: 86 pubs.acs.org
T Ookoshi, M Onaka - Tetrahedron letters, 1998 - Elsevier
… ' and 'mix-together' reactions of 15hydroxypentadecanoic acid to 15-pentadecanolide. In all … because of their high dissolving ability toward 15-hydroxypentadecanoic acid (entries 4, 5, 8, …
Number of citations: 36 www.sciencedirect.com

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